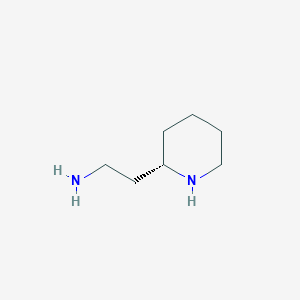
(S)-2-(Piperidin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Piperidin-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of (S)-2-(Piperidin-2-yl)ethanamine typically involves the reaction of piperidine with appropriate amino acids or amines. Various methods have been reported for its preparation, including:
- Reductive amination : Involves the reaction of an aldehyde or ketone with piperidine in the presence of reducing agents.
- Chiral synthesis : Utilizes chiral catalysts to ensure the formation of the specific enantiomer required for biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 128 µg/mL |
| This compound | Staphylococcus aureus | 64 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data
The cytotoxicity is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Neurological Disorders
This compound has been investigated for its potential role in treating neurological disorders such as schizophrenia and depression. Its ability to modulate neurotransmitter systems, particularly dopamine receptors, positions it as a candidate for further development.
Anti-HIV Activity
Recent studies have highlighted the anti-HIV properties of this compound, suggesting that it may act as a CD4 mimic, enhancing immune response against HIV infection .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The findings indicated that modifications to the piperidine ring significantly enhanced antimicrobial activity against common pathogens .
Case Study 2: Cytotoxic Effects on Cancer Cells
A comprehensive study assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .
Propriétés
Numéro CAS |
1309563-39-0 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
2-[(2S)-piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2/t7-/m0/s1 |
Clé InChI |
IEVJVQXLBZUEMH-ZETCQYMHSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)CCN |
SMILES canonique |
C1CCNC(C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















